molecular formula C6H4BClN2O2 B1388186 (2-Chloro-3-cyanopyridin-4-yl)boronic acid CAS No. 878194-88-8

(2-Chloro-3-cyanopyridin-4-yl)boronic acid

Cat. No. B1388186
M. Wt: 182.37 g/mol
InChI Key: MSPLECXGTZJQHF-UHFFFAOYSA-N
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Description

“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H4BClN2O2 . It has been used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Synthesis Analysis

The synthesis of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” involves several steps. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyridine ring, which also carries a chlorine atom and a cyano group .


Chemical Reactions Analysis

“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Physical And Chemical Properties Analysis

“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” has a molecular weight of 182.37 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 182.0054352 g/mol . The compound is solid at room temperature .

Safety And Hazards

The safety information available for “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

The future directions for the use of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” and similar compounds are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(2-chloro-3-cyanopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClN2O2/c8-6-4(3-9)5(7(11)12)1-2-10-6/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLECXGTZJQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660620
Record name (2-Chloro-3-cyanopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-cyanopyridin-4-yl)boronic acid

CAS RN

878194-88-8
Record name (2-Chloro-3-cyanopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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